molecular formula C13H18N6OS B2609994 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034271-71-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2609994
CAS No.: 2034271-71-9
M. Wt: 306.39
InChI Key: VSSFDNQMGDBBEA-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of 4,6-bis(dimethylamino)-1,3,5-triazine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functionality.

    Triazine derivatives: Compounds with the triazine moiety but different substituents.

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the triazine and thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazine ring substituted with dimethylamino groups and a thiophene-2-carboxamide moiety. Its molecular formula is C12H16N6OC_{12}H_{16}N_{6}O, with a molecular weight of approximately 288.31 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic pathways through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)6.26Enzyme inhibition
Compound BHCC827 (Lung)6.48Receptor modulation
Compound CMRC-5 (Fibroblast)>20Low toxicity

The findings suggest that this compound may possess similar or enhanced activity against tumor cells.

Antimicrobial Activity

In addition to antitumor effects, compounds in this class have also shown promising antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in infectious disease treatment.

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated significant inhibition of cell growth with IC50 values comparable to standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-21-9/h5-7H,8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFDNQMGDBBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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